

DP-1 Hydrochloride: A Technical Guide to its Origin and Discovery

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Compound of Interest

Compound Name: DP-1 hydrochloride

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Abstract

DP-1 hydrochloride is recognized as a degradation product of SDC-TRAP-0063, a fragment derived from the potent heat shock protein 90 (HSP90) inhibitor, Ganetespib. This guide provides a comprehensive overview of the discovery and origin of **DP-1 hydrochloride**, detailing its relationship to Ganetespib and the broader context of HSP90 inhibition in cancer therapy. While a singular, dedicated discovery paper for **DP-1 hydrochloride** is not prominently available in the public domain, this document synthesizes information from research on Ganetespib's development, metabolism, and degradation to provide a thorough technical understanding. This guide includes physicochemical properties, a plausible discovery workflow, and relevant signaling pathways.

Introduction: The Context of HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins.^[1] Many of these client proteins are essential for tumor growth, proliferation, and survival, including various kinases, transcription factors, and steroid hormone receptors. Consequently, inhibiting HSP90 has emerged as a promising strategy in cancer therapy, as it can simultaneously disrupt multiple oncogenic signaling pathways.

Ganetespib (formerly STA-9090) is a second-generation, non-ansamycin HSP90 inhibitor that has demonstrated significant antitumor activity in a broad range of preclinical and clinical settings.[2] It is a resorcinol-based small molecule that binds to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins.[3] The study of Ganetespib's stability and metabolism has led to the identification of its degradation products, including **DP-1 hydrochloride**.

The Origin of DP-1 Hydrochloride: A Degradation Product of a Ganetespib Fragment

DP-1 hydrochloride is identified as a degradation product of SDC-TRAP-0063, which is itself a fragment of Ganetespib.[4] The discovery of such degradation products is a crucial aspect of drug development, as it informs on the stability, metabolism, and potential metabolites of a therapeutic agent. While the specific research that first identified and characterized **DP-1 hydrochloride** is not detailed in readily available literature, its origin is consistently traced back to Ganetespib.

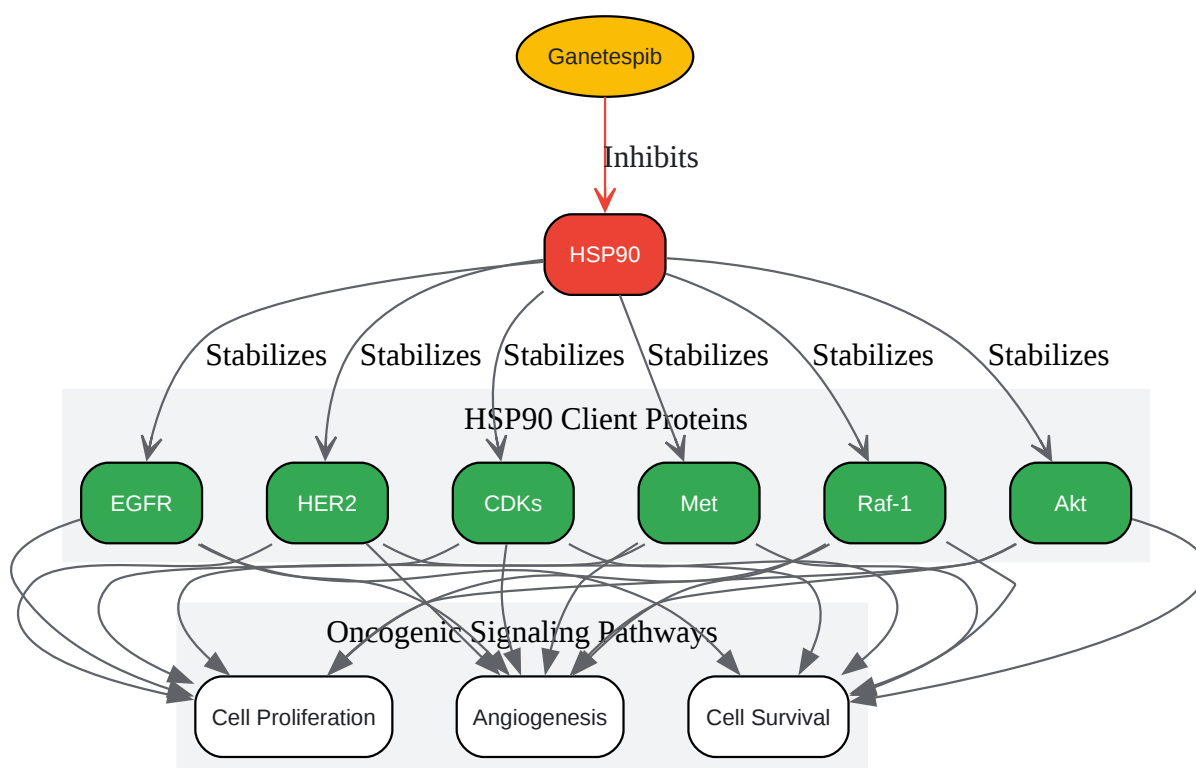
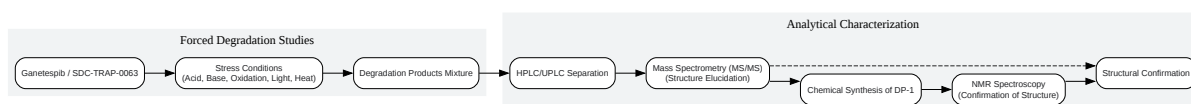
Physicochemical Properties of DP-1 Hydrochloride

Quantitative data for **DP-1 hydrochloride** is limited. The following table summarizes its known physicochemical properties based on information from chemical suppliers.

Property	Value
IUPAC Name	4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride
Molecular Formula	C ₂₆ H ₃₂ ClN ₅ O ₃
Molecular Weight	514.02 g/mol
CAS Number	1472616-35-5
Appearance	Solid
Purity	Typically >98%
Solubility	Soluble in DMSO

Plausible Discovery and Characterization Workflow

The discovery of a degradation product like **DP-1 hydrochloride** typically occurs during forced degradation studies and metabolite identification in preclinical development. The following workflow outlines a plausible experimental approach for its discovery and characterization.



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- 4. Ganetespib: research and clinical development - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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